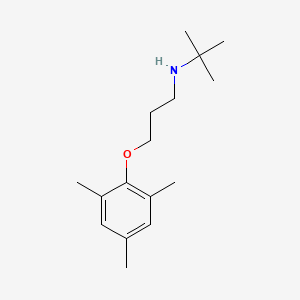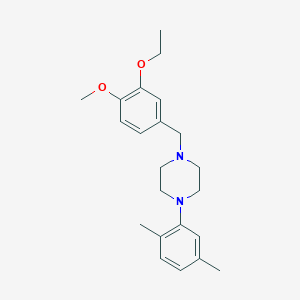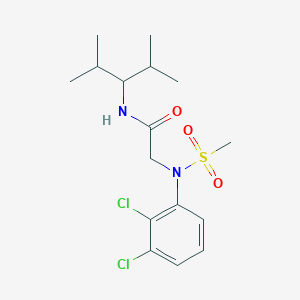![molecular formula C15H15FN2O3S B4921937 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FSBA is a sulfonamide-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in biomedical research.
Mécanisme D'action
The mechanism of action of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves its ability to react with amine groups present in biomolecules. This reaction results in the formation of a covalent bond between 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide and the biomolecule, which can be detected using various analytical techniques.
Biochemical and Physiological Effects:
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit various biochemical and physiological effects. For example, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in lab experiments is its ability to selectively react with amine groups present in biomolecules. This allows for the development of highly sensitive biosensors that can detect the presence of specific biomolecules in a sample. However, one limitation of using 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for the use of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in scientific research. One area of interest is in the development of new biosensors that can detect the presence of specific biomolecules with high sensitivity and selectivity. Additionally, 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide may be used in the development of new drugs for the treatment of various diseases, such as cancer or inflammation. Finally, further studies are needed to explore the potential applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide in other fields of scientific research, such as materials science or catalysis.
Méthodes De Synthèse
The synthesis of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-4-aminobenzamide in the presence of a base. This reaction results in the formation of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide is in the development of biosensors. 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can be used as a reactive agent in biosensors to detect the presence of certain biomolecules, such as proteins or enzymes, in a sample. This is due to the fact that 4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide can react with amine groups present in biomolecules, resulting in a measurable change in the biosensor signal.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(2)15(19)11-3-7-13(8-4-11)17-22(20,21)14-9-5-12(16)6-10-14/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSHXDDGENVXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)

![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)

![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)
![rel-(2R,3R)-3-(4-morpholinyl)-1'-(2-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4921924.png)
![N-[2-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4921933.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)
![6-[(4-fluorobenzyl)(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4921949.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B4921959.png)
